molecular formula C13H23NO5 B3027705 Ethyl 4-Boc-2-homomorpholinecarboxylate CAS No. 1363166-21-5

Ethyl 4-Boc-2-homomorpholinecarboxylate

Cat. No.: B3027705
CAS No.: 1363166-21-5
M. Wt: 273.33
InChI Key: NFMNWHFTGYMZQU-UHFFFAOYSA-N
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Description

Ethyl 4-Boc-2-homomorpholinecarboxylate: is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . It is a derivative of homomorpholine, a seven-membered heterocyclic compound containing nitrogen and oxygen atoms. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-Boc-2-homomorpholinecarboxylate can be synthesized through a multi-step process involving the protection of the amine group and the formation of the homomorpholine ring. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Boc-2-homomorpholinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-Boc-2-homomorpholinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for studying biological pathways.

    Medicine: Utilized in the development of pharmaceutical intermediates and potential drug candidates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-Boc-2-homomorpholinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in the synthesis of biologically active molecules, influencing various biochemical pathways. The Boc group provides protection during synthetic processes, allowing for selective reactions and modifications .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-Boc-2-homomorpholinecarboxylate is unique due to its specific structural features, including the Boc-protected amine and the homomorpholine ring. These features provide distinct reactivity and stability, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

4-O-tert-butyl 2-O-ethyl 1,4-oxazepane-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-17-11(15)10-9-14(7-6-8-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMNWHFTGYMZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCCO1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123180
Record name 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363166-21-5
Record name 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363166-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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